molecular formula C38H40N2OS2 B11040070 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate

2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate

Cat. No.: B11040070
M. Wt: 604.9 g/mol
InChI Key: SOQHYECTMWGJDO-UHFFFAOYSA-N
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Description

1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diethylaminocarbothioyl group: This step involves the reaction of diethylamine with carbon disulfide to form diethylaminocarbothioyl chloride.

    Attachment of the sulfanyl group: The diethylaminocarbothioyl chloride is then reacted with a suitable thiol to form the diethylaminocarbothioylsulfanyl intermediate.

    Acetylation: The intermediate is acetylated using acetic anhydride to form the acetylated product.

    Formation of the quinoline ring: The final step involves the cyclization of the acetylated product with a suitable precursor to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or thiols.

Scientific Research Applications

1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    SODIUM 2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ETHANESULFONATE: This compound shares the diethylaminocarbothioylsulfanyl group but has a different overall structure.

    Indole Derivatives: These compounds share the quinoline ring structure and have similar biological activities.

Uniqueness

1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C38H40N2OS2

Molecular Weight

604.9 g/mol

IUPAC Name

[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C38H40N2OS2/c1-6-39(7-2)36(42)43-27-35(41)40-34-24-23-32(25-33(34)28(3)26-37(40,4)5)38(29-17-11-8-12-18-29,30-19-13-9-14-20-30)31-21-15-10-16-22-31/h8-26H,6-7,27H2,1-5H3

InChI Key

SOQHYECTMWGJDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)N1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=CC1(C)C)C

Origin of Product

United States

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